molecular formula C10H22O2 B008412 1-(1-Butoxyethoxy)butane CAS No. 871-22-7

1-(1-Butoxyethoxy)butane

Cat. No.: B008412
CAS No.: 871-22-7
M. Wt: 174.28 g/mol
InChI Key: SWTCCCJQNPGXLQ-UHFFFAOYSA-N
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Description

1,1-Dibutoxyethane is an organic compound with the chemical formula C10H22O2. It is a colorless liquid known for its relatively low volatility and solubility. This compound is primarily used as a solvent in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyethane can be synthesized through the acid-catalyzed acetalization of acetaldehyde with butanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards the formation of the acetal.

Industrial Production Methods: In industrial settings, 1,1-Dibutoxyethane is produced using a fixed-bed adsorptive reactor. This method involves the use of Amberlyst 15 as a catalyst and operates under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxyethane primarily undergoes hydrolysis and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid catalyst, 1,1-Dibutoxyethane can be hydrolyzed back to acetaldehyde and butanol.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: Acetaldehyde and butanol.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

1,1-Dibutoxyethane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1-Dibutoxyethane involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibutoxyethane is unique due to its specific molecular structure, which provides distinct solvent properties and reactivity compared to its analogs. Its ability to undergo specific chemical reactions and its use in various industrial applications highlight its versatility and importance in scientific research and industry .

Properties

IUPAC Name

1-(1-butoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTCCCJQNPGXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236125
Record name Acetaldehyde, dibutyl acetal
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

871-22-7
Record name 1,1-Dibutoxyethane
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Record name Acetaldehyde, dibutyl acetal
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Record name 1,1-Dibutoxyethane
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Record name Acetaldehyde, dibutyl acetal
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Record name 1,1'-[ethylidenebis(oxy)]dibutane
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Record name 1,1-Dibutoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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